4-(2,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-(2,4-Dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxyphenyl)-1H-pyrazole
- 2,4-Dimethoxyphenyl isocyanate
- 2,4-Dimethoxybenzylamine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(5-9)15-2)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
HJOKVJIEJRPODK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNN=C2)OC |
Origin of Product |
United States |
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